Cas no 1261990-52-6 (5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol)

5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol 化学的及び物理的性質
名前と識別子
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- 5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95%
- 2'-Chloro-5'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
- MFCD18316384
- DTXSID00686681
- 1261990-52-6
- 5-(2-CHLORO-5-METHOXYPHENYL)-3-TRIFLUOROMETHOXYPHENOL
- 5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol
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- MDL: MFCD18316384
- インチ: InChI=1S/C14H10ClF3O3/c1-20-10-2-3-13(15)12(7-10)8-4-9(19)6-11(5-8)21-14(16,17)18/h2-7,19H,1H3
- InChIKey: RKIXKISMYINJIV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 318.0270564Da
- どういたいしつりょう: 318.0270564Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
- 疎水性パラメータ計算基準値(XlogP): 5
5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB322592-5g |
5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95%; . |
1261990-52-6 | 95% | 5g |
€1159.00 | 2025-03-19 | |
abcr | AB322592-5 g |
5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95%; . |
1261990-52-6 | 95% | 5g |
€1159.00 | 2023-04-26 |
5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol 関連文献
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenolに関する追加情報
5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol: A Comprehensive Overview
The compound 5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol, with the CAS number 1261990-52-6, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a phenolic group, a chlorinated aromatic ring, and a trifluoromethoxy substituent. These structural features contribute to its distinctive chemical properties and potential applications.
Recent studies have highlighted the importance of chlorinated aromatic compounds in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The presence of the trifluoromethoxy group in this molecule further enhances its chemical stability and bioavailability, making it a promising candidate for various therapeutic applications. Researchers have also explored the role of this compound in modulating cellular signaling pathways, which could lead to innovative treatments for chronic diseases.
In terms of synthesis, the compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and coupling reactions. The incorporation of the methoxy group at the 5-position of the phenyl ring plays a crucial role in stabilizing the molecule and influencing its reactivity. Advanced techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the molecular structure and purity of this compound.
The unique combination of functional groups in 5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol makes it an ideal candidate for exploring novel chemical reactions. For instance, its reactivity towards electrophilic substitution has been extensively studied, providing valuable insights into its potential as a building block for more complex molecular architectures. Furthermore, its ability to form stable metal complexes has opened new avenues for catalytic applications in organic synthesis.
From an environmental perspective, understanding the fate and transport of this compound in natural systems is critical. Studies have shown that its persistence in aquatic environments is influenced by factors such as pH levels and microbial activity. Efforts are underway to develop biodegradation strategies that can mitigate any potential ecological impacts associated with this compound's use.
In conclusion, 5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol represents a significant advancement in organic chemistry, offering diverse opportunities for research and application. Its structural complexity, combined with cutting-edge synthetic methodologies, positions it as a key player in the development of next-generation materials and therapeutics.
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